2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile

Description

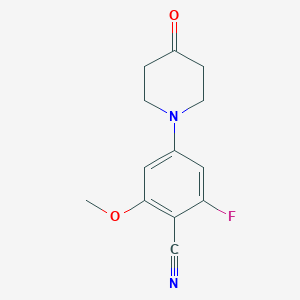

2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile is a substituted benzonitrile derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 6-position, and a 4-oxopiperidin-1-yl moiety at the 4-position of the benzene ring. While direct studies on this compound are sparse, structural analogs provide insights into its behavior .

Properties

Molecular Formula |

C13H13FN2O2 |

|---|---|

Molecular Weight |

248.25 g/mol |

IUPAC Name |

2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile |

InChI |

InChI=1S/C13H13FN2O2/c1-18-13-7-9(6-12(14)11(13)8-15)16-4-2-10(17)3-5-16/h6-7H,2-5H2,1H3 |

InChI Key |

SMLPZLYDFPIDIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.

Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Piperidinylation: The final step involves the formation of the piperidinyl group through a cyclization reaction, often using piperidine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1. Neurodegenerative Disease Treatment

The compound has shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its structural characteristics allow it to interact with specific biological targets associated with these conditions, potentially modulating pathways involved in neurodegeneration. Research indicates that derivatives of this compound may inhibit LRRK2 (Leucine-rich repeat kinase 2), a protein implicated in Parkinson's disease pathology .

2. Cancer Therapeutics

There is ongoing research into the use of this compound in oncology. Its ability to affect cellular signaling pathways may provide a therapeutic avenue for targeting cancer cells. The specific mechanism involves its interaction with cellular receptors that influence tumor growth and metastasis, making it a candidate for further investigation in cancer treatment protocols .

3. Anti-inflammatory Properties

Preliminary studies suggest that 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile may possess anti-inflammatory properties. This could be beneficial in developing treatments for conditions characterized by chronic inflammation, such as Crohn's disease .

Chemical Synthesis Applications

1. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to utilize it in various synthetic pathways, facilitating the creation of novel compounds with desirable biological activities .

2. Prodrug Development

Research has explored the potential of this compound as a prodrug, where it can be modified to improve bioavailability and efficacy of active pharmaceutical ingredients. The strategic modification of its chemical structure can enhance its solubility and absorption characteristics, making it a valuable tool in drug formulation .

Material Science Applications

1. Nanoparticle Integration

In material science, this compound can be integrated into nanoparticle systems to enhance their functional properties. This integration can lead to improved stability and performance of nanoparticles used in drug delivery systems and diagnostic applications .

2. Coatings and Polymers

The compound's chemical properties make it suitable for developing advanced coatings and polymers that require specific functional characteristics, such as increased durability or resistance to environmental factors. These materials can find applications across various industries, including automotive and aerospace .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and activity. The piperidinyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzonitrile derivatives:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

The methoxy group at the 6-position may sterically hinder interactions at the benzene ring, contrasting with compounds bearing bulkier substituents (e.g., ’s thiazolidinone derivative) .

Biological Relevance: Analogs with thiazolidinone or piperazine moieties (e.g., ) are often explored for pharmaceutical applications due to their kinase inhibition or antimicrobial properties. The target compound’s 4-oxopiperidine group could similarly modulate bioactivity .

Materials Science Potential: Benzonitrile derivatives with electron-deficient aromatic systems (e.g., fluorine and nitrile groups) are used in OLEDs as electron-transport materials. The target compound’s fluorine and nitrile groups align with this trend, though its oxopiperidine group may alter charge-transfer efficiency compared to phenoxy-substituted analogs .

Biological Activity

2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. The presence of the fluorine atom and the methoxy group enhances its lipophilicity, allowing better membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound may exhibit:

- Anticancer Properties : It has shown potential in inhibiting tumor growth in preclinical models.

- Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic effects.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

In a study published by ACS Publications, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.

Case Study 2: Neuroprotective Effects

A research article explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.